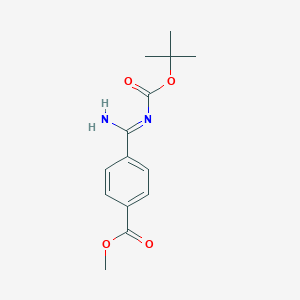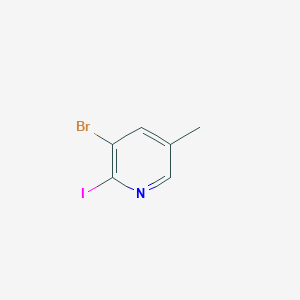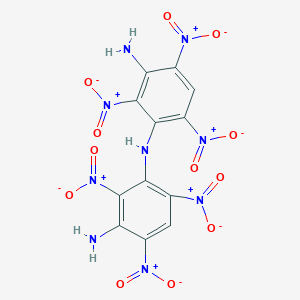
N-(3-Amino-2,4,6-trinitrophenyl)-2,4,6-trinitro-1,3-benzenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-Amino-2,4,6-trinitrophenyl)-2,4,6-trinitro-1,3-benzenediamine” is a complex organic compound that contains multiple nitro groups (-NO2) and amino groups (-NH2) attached to benzene rings. The presence of these groups suggests that the compound could have interesting chemical properties, including the potential to participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of two benzene rings each substituted with nitro and amino groups. The exact structure would depend on the positions of these substituents on the rings .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, thanks to the presence of both electron-donating (amino) and electron-withdrawing (nitro) groups. These might include further nitration or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the nitro and amino groups. For example, the nitro groups are likely to make the compound relatively dense and possibly explosive. The amino groups could allow it to participate in hydrogen bonding .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-N-(3-amino-2,4,6-trinitrophenyl)-2,4,6-trinitrobenzene-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N9O12/c13-7-3(16(22)23)1-5(18(26)27)9(11(7)20(30)31)15-10-6(19(28)29)2-4(17(24)25)8(14)12(10)21(32)33/h1-2,15H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSXIFULAPKLGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])NC2=C(C=C(C(=C2[N+](=O)[O-])N)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N9O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

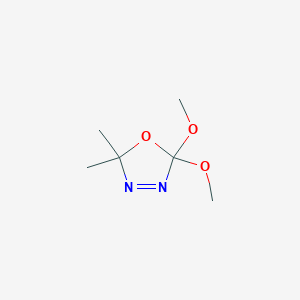
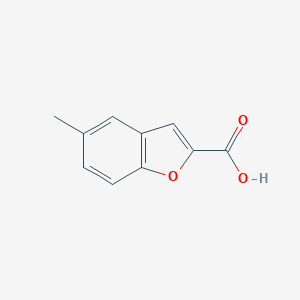
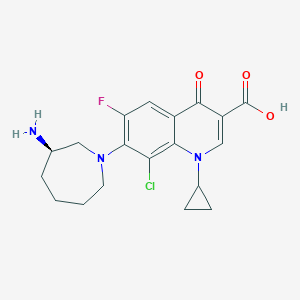
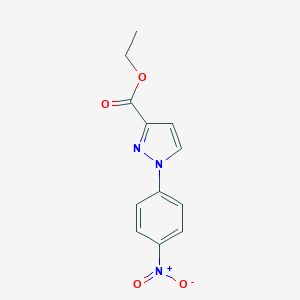


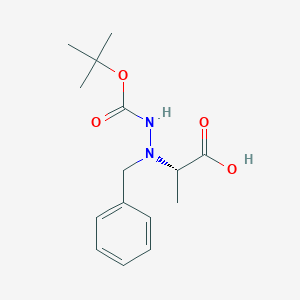
![3-Bromo-7,12-diphenylbenzo[k]fluoranthene](/img/structure/B178900.png)
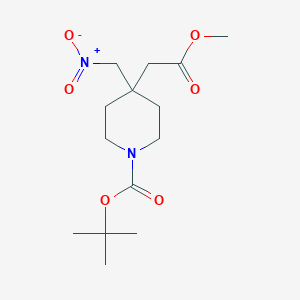
![3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B178903.png)

![8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B178912.png)
